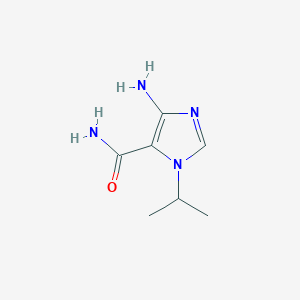
4-Amino-1-isopropyl-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-isopropyl-1H-imidazole-5-carboxamide is a heterocyclic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes an imidazole ring substituted with an amino group and an isopropyl group. It is often used in research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-isopropyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include various substituted imidazoles, amines, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
4-Amino-1-isopropyl-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide involves its interaction with various molecular targets and pathways. It is known to stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in regulating cellular energy homeostasis . This activation leads to increased glucose uptake and metabolic activity in tissues, making it a potential candidate for treating metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-carbamoylimidazole
- 4-Aminoimidazole-5-carboxamide
- 4-Carbamoyl-5-aminoimidazole
- 4-Carboxamido-5-aminoimidazole
- 5-Amino-1H-imidazole-4-carboxamide
- 5-Amino-1H-imidazole-4-carboxylic acid amide
- 5-Amino-3H-imidazole-4-carboxamide
Uniqueness
4-Amino-1-isopropyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in various applications.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
5-amino-3-propan-2-ylimidazole-4-carboxamide |
InChI |
InChI=1S/C7H12N4O/c1-4(2)11-3-10-6(8)5(11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12) |
InChI Key |
SJDRIWMKTPSRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC(=C1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



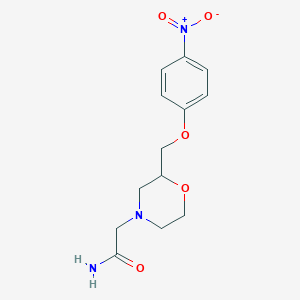
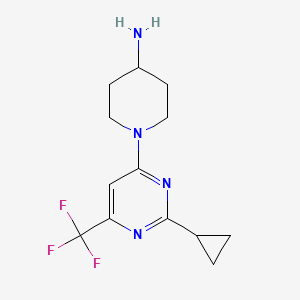

![Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15055135.png)
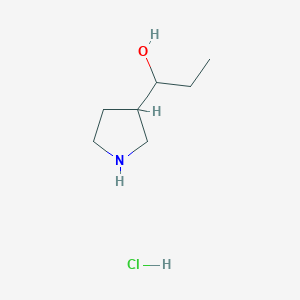
![N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide](/img/structure/B15055142.png)

![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15055164.png)


![1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B15055173.png)
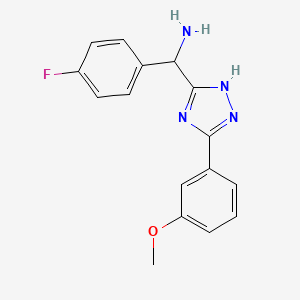
![3-(4-Ethylphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15055186.png)
